1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is part of the decahydroquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH) are frequently used reducing agents.
Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions include amines, alcohols, aldehydes, and various substituted quinoline derivatives.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to form carbamic acid, which finally decarboxylates to yield the amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid .
- 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid .
- Di-tert-butyl dicarbonate (Boc anhydride) .
Uniqueness
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with the decahydroquinoline scaffold. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
OXPYEHRHRGYJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)C(=O)O |
Origin of Product |
United States |
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